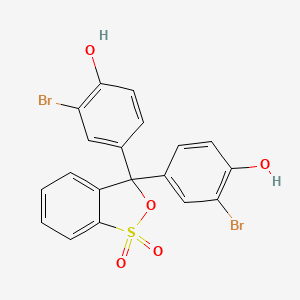

![molecular formula C20H24N2O3 B1214288 1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine CAS No. 82900-57-0](/img/structure/B1214288.png)

1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine

説明

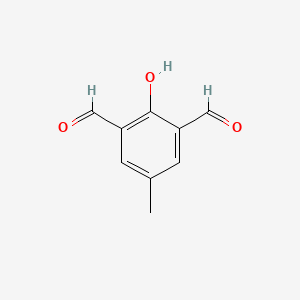

“1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine” is a chemical compound with the molecular formula C₂₀H₂₄N₂O₃ . It has a mass of 340.179±0 dalton . The compound is a type of chemical entity and a subclass of chemical compound .

Molecular Structure Analysis

The molecular structure of “1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine” can be represented by the canonical SMILES string: C1CN (CCN1CCCOC2=CC3=C (C=C2)OCO3)C4=CC=CC=C4 . This indicates the presence of a piperazine ring attached to a propyl group, which is further connected to a benzodioxol group .

Physical And Chemical Properties Analysis

The compound “1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine” has a molecular weight of 340.416 Da . Its InChI string is InChI=1S/C20H24N2O3/c1-2-5-17 (6-3-1)22-12-10-21 (11-13-22)9-4-14-23-18-7-8-19-20 (15-18)25-16-24-19/h1-3,5-8,15H,4,9-14,16H2 .

科学的研究の応用

Neuropharmacology: Serotonin 5-HT1A Receptor Agonist

BP-554 has been identified as a selective agonist for the serotonin 5-HT1A receptor . This receptor subtype is involved in various central nervous system functions, including mood regulation, anxiety, and cognition. As an agonist, BP-554 can mimic the action of serotonin, potentially offering therapeutic applications for depression and anxiety disorders. Research has shown that BP-554 can inhibit adenylate cyclase activity in rat hippocampal membranes, which is indicative of its potential for modulating neuronal signaling .

Psychiatric Research: Modulation of Serotonergic Activity

In psychiatric research, BP-554’s role as a 5-HT1A receptor agonist allows it to modulate serotonergic activity in the brain. This modulation is crucial for understanding and treating psychiatric conditions such as schizophrenia, bipolar disorder, and depression. Studies have demonstrated that BP-554 can alter the accumulation of 5-hydroxytryptamine (5-HT) and decrease the concentration of 5-hydroxyindoleacetic acid in the brain, providing insights into serotonergic mechanisms .

Endocrinology: Corticosterone Level Alteration

BP-554 has been observed to elevate corticosterone levels in serum, which suggests its influence on the hypothalamic-pituitary-adrenal (HPA) axis . This application is significant for research into stress responses and related endocrine disorders. By affecting corticosterone levels, BP-554 can help in the study of adrenal gland function and its impact on physiological and psychological stress reactions.

Neurobiology: Influence on Neuronal Phenotype

The compound has been used to study the serotonergic neuronal phenotype. BP-554 can increase the number of neurons expressing serotonergic markers in a dose-dependent manner . This application is valuable for research into neurodevelopmental processes and neuroplasticity, particularly concerning serotonin’s role in neuronal differentiation and growth.

Ophthalmology: Visual Cortex Activity Modulation

In ophthalmological research, BP-554 has been administered to the primary visual cortex of monkeys to observe its effects on multi-unit activity (MUA). While it reduced MUA, it did not affect blood-oxygen-level-dependent (BOLD) signals or local field potential (LFP) activity . This suggests that BP-554 can selectively influence neuronal spiking without altering overall brain oxygenation or electrical fields, which is relevant for understanding visual processing and disorders.

将来の方向性

The future directions for research on “1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine” could involve exploring its potential biological activities, given its structural similarity to piperazines, which are known to have diverse biological effects . Further studies could also focus on its synthesis and the development of methods for its large-scale production.

特性

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19/h1-3,5-8,15H,4,9-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNBQDZGKZEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232078 | |

| Record name | BP 554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine | |

CAS RN |

82900-57-0 | |

| Record name | BP 554 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082900570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BP 554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![4-chloro-N-methyl-N-[(1r,4r)-4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl]benzamide](/img/structure/B1214221.png)

![1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methoxyphenyl)-1-(2-oxolanylmethyl)urea](/img/structure/B1214228.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-oxo-2-thiophen-2-ylethyl)thio]purine-2,6-dione](/img/structure/B1214229.png)

![2-methoxy-N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1214231.png)